molecular formula C20H21F2N3O2 B2987844 N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946363-07-1

N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2987844
M. Wt: 373.404
InChI Key: OWNMFPNCFPIMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H21F2N3O2 and its molecular weight is 373.404. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with a structure incorporating elements similar to N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exhibit promising anticancer properties. Specifically, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized using a one-pot three-component method, demonstrated moderate to high levels of antitumor activities against various cancer cell lines including A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma) in vitro. These compounds showed potent inhibitory activities, with mechanisms involving cell cycle arrest and apoptosis induction in HeLa cells (Fang et al., 2016).

Orexin Receptor Antagonism and Sleep Modulation

Orexins are peptides that play a crucial role in maintaining wakefulness. The blockade of orexin-1 (OX1R) and orexin-2 (OX2R) receptors by specific antagonists can modulate sleep patterns. For instance, the OX2R antagonist JNJ-10397049 and the dual OX1/2R antagonist almorexant have been shown to decrease sleep latency and increase non-REM and REM sleep time in rats. These findings underline the potential of targeting orexin receptors for sleep disorders, with a focus on the differential impact of OX1R and OX2R in sleep-wake modulation (Dugovic et al., 2009).

Synthetic and Medicinal Chemistry

The compound and its structural analogs are of interest in synthetic and medicinal chemistry for the development of new therapeutic agents. For example, the synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones demonstrated significant antineoplastic activity, targeting extracellular signal-regulated kinases (ERK1/2) for cancer treatment. These compounds were synthesized through reactions involving quinolinones and showed considerable in vitro anticancer activity against various tumor cell lines, underscoring the therapeutic potential of quinoline derivatives in oncology (Aly et al., 2018).

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2/c1-25-10-2-3-14-11-13(4-7-18(14)25)8-9-23-19(26)20(27)24-15-5-6-16(21)17(22)12-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNMFPNCFPIMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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